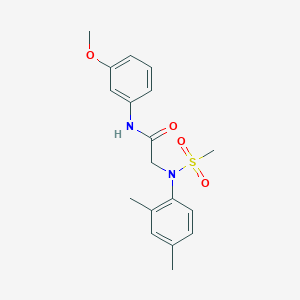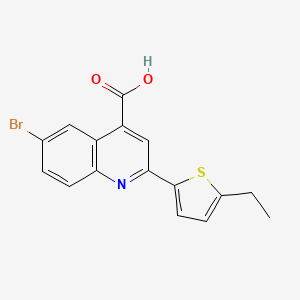![molecular formula C26H26N4O B5965897 N-[3-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5965897.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as INDY, is a compound that has been studied for its potential therapeutic applications in various fields. It is a small molecule that belongs to the class of carboxamide compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of INDY is not fully understood, but it is believed to act through multiple pathways. One of the pathways involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important molecule involved in cellular metabolism and energy production. By inhibiting NAMPT, INDY reduces the levels of NAD+ and disrupts cellular metabolism, leading to cell death.
Biochemical and Physiological Effects
INDY has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. In cancer cells, INDY has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, INDY has been shown to have neuroprotective effects and improve cognitive function. In inflammation, INDY has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using INDY in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for cancer research. Another advantage is its ability to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for neurodegenerative diseases and inflammation. However, one of the limitations of using INDY in lab experiments is its complex synthesis process, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research on INDY. One direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient synthesis methods to produce INDY in larger quantities.
Méthodes De Synthèse
The synthesis of INDY is a complex process that involves several steps. The first step involves the reaction of 2-bromo-1-(2-pyridinylmethyl)piperidine with 3-(1H-indol-2-yl)aniline in the presence of a palladium catalyst. This reaction leads to the formation of N-(2-pyridinylmethyl)-3-(1H-indol-2-yl)aniline. The second step involves the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal, which leads to the formation of N-[3-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
INDY has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, INDY has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, INDY has been shown to have neuroprotective effects and improve cognitive function. In inflammation, INDY has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c31-26(21-9-6-14-30(17-21)18-23-10-3-4-13-27-23)28-22-11-5-8-19(15-22)25-16-20-7-1-2-12-24(20)29-25/h1-5,7-8,10-13,15-16,21,29H,6,9,14,17-18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFNRJJNYRAPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6',7'-tris(dimethylamino)-1',3'-diphenyl-1'H,3'H,4H-spiro[naphthalene-1,2'-phenalen]-4-one](/img/structure/B5965814.png)

![N-benzyl-2-[(4-phenylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5965822.png)


![1-[2-(3-chlorophenyl)ethyl]-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B5965837.png)
![3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5965839.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965845.png)
![N-(4-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965846.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5965861.png)
![3-[(3-bromo-4-methylphenyl)imino]-1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B5965874.png)
![4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B5965879.png)
![1-methyl-3-nitro-4-{[3-(trifluoromethyl)phenyl]amino}-2(1H)-quinolinone](/img/structure/B5965907.png)
![2-(3-hydroxybenzyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)